molecular formula C20H34Cl2S B14630372 [(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride CAS No. 56912-59-5

[(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride

Katalognummer: B14630372
CAS-Nummer: 56912-59-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: JEPVVKYNOQGFGP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)methylmethylsulfanium chloride is a chemical compound known for its unique structure and properties It consists of a sulfanium ion with a 4-chlorophenylmethyl group and a dodecylmethyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylmethylsulfanium chloride typically involves the reaction of 4-chlorobenzyl chloride with dodecylmethylsulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzyl chloride+Dodecylmethylsulfide(4-Chlorophenyl)methylmethylsulfanium chloride\text{4-Chlorobenzyl chloride} + \text{Dodecylmethylsulfide} \rightarrow \text{(4-Chlorophenyl)methylmethylsulfanium chloride} 4-Chlorobenzyl chloride+Dodecylmethylsulfide→(4-Chlorophenyl)methylmethylsulfanium chloride

Industrial Production Methods

In industrial settings, the production of (4-Chlorophenyl)methylmethylsulfanium chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)methylmethylsulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfanium compounds.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)methylmethylsulfanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)methylmethylsulfanium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chlorophenyl)methylmethylsulfanium bromide
  • (4-Chlorophenyl)methylmethylsulfanium iodide
  • (4-Chlorophenyl)methylmethylsulfanium fluoride

Uniqueness

(4-Chlorophenyl)methylmethylsulfanium chloride is unique due to its specific combination of a 4-chlorophenylmethyl group and a dodecylmethyl group attached to the sulfanium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

56912-59-5

Molekularformel

C20H34Cl2S

Molekulargewicht

377.5 g/mol

IUPAC-Name

(4-chlorophenyl)methyl-dodecyl-methylsulfanium;chloride

InChI

InChI=1S/C20H34ClS.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-22(2)18-19-13-15-20(21)16-14-19;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

JEPVVKYNOQGFGP-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.